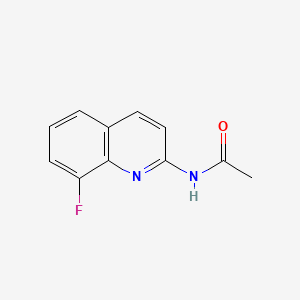
2-(2-Chlorobenzylidene)-1,1-dimethylhydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Chlorobenzylidene)-1,1-dimethylhydrazine is an organic compound that belongs to the class of hydrazones It is characterized by the presence of a chlorobenzylidene group attached to a dimethylhydrazine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorobenzylidene)-1,1-dimethylhydrazine typically involves the condensation reaction between 2-chlorobenzaldehyde and 1,1-dimethylhydrazine. The reaction is usually carried out in the presence of a catalyst such as piperidine or pyridine, and the reaction mixture is stirred at room temperature or slightly elevated temperatures. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are optimized for larger scale production. This involves the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Chlorobenzylidene)-1,1-dimethylhydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The chlorobenzylidene group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the hydrazone.
Reduction: Hydrazine derivatives.
Substitution: Substituted benzylidene derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2-Chlorobenzylidene)-1,1-dimethylhydrazine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-(2-Chlorobenzylidene)-1,1-dimethylhydrazine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Cyano-N′-(2-chlorobenzylidene)acetohydrazide
- 2-Cyano-N′-(4-dimethylaminobenzylidene)acetohydrazide
- 2-(2-Chlorobenzylidene)malononitrile
Uniqueness
2-(2-Chlorobenzylidene)-1,1-dimethylhydrazine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the dimethylhydrazine moiety differentiates it from other similar compounds and contributes to its unique properties and applications .
Eigenschaften
CAS-Nummer |
5051-47-8 |
|---|---|
Molekularformel |
C9H11ClN2 |
Molekulargewicht |
182.65 g/mol |
IUPAC-Name |
N-[(2-chlorophenyl)methylideneamino]-N-methylmethanamine |
InChI |
InChI=1S/C9H11ClN2/c1-12(2)11-7-8-5-3-4-6-9(8)10/h3-7H,1-2H3 |
InChI-Schlüssel |
OZEYYXGFOJMLQY-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)N=CC1=CC=CC=C1Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethyl 6-acetyl-2-(2-(4-(ethylthio)phenyl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B14119826.png)
![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N-(4-isopropylbenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B14119834.png)



![1-(2-fluorobenzyl)-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14119853.png)

![[4-(4-fluorophenoxy)phenyl]-N,N-dimethylamine](/img/structure/B14119860.png)
![4-[[6-[[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methoxy]-2-methylsulfanylpyrimidin-4-yl]oxymethyl]piperidine-1-carboxylate](/img/structure/B14119863.png)
![4-[(2,2-Diphenyl-4-pentenylamino)methyl]benzonitrile](/img/structure/B14119867.png)

